1-Methyl-L-histidine-d5
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Overview
Description
1-Methyl-L-histidine-d5 is a deuterated form of 1-Methyl-L-histidine, a non-proteinogenic amino acid. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the molecule. It is primarily used as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound has a molecular formula of C7H6D5N3O2 and a molecular weight of approximately 174.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine-d5 can be synthesized through the methylation of L-histidine followed by deuteration. The process involves the use of deuterated methyl iodide (CD3I) as the methylating agent. The reaction is typically carried out in an aqueous solution under basic conditions, using a base such as sodium hydroxide to facilitate the methylation reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-L-histidine-d5 undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic solution.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted histidine derivatives.
Scientific Research Applications
1-Methyl-L-histidine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of histidine and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways of histidine in biological systems.
Medicine: Utilized in clinical research to study the role of histidine and its derivatives in various diseases, including metabolic disorders and muscle protein breakdown.
Industry: Applied in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of supplements aimed at improving muscle health
Mechanism of Action
1-Methyl-L-histidine-d5 exerts its effects primarily through its role as a stable isotopic label. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to trace the fate of histidine and its derivatives. The compound interacts with various enzymes involved in histidine metabolism, providing insights into the biochemical processes underlying histidine utilization in the body .
Comparison with Similar Compounds
1-Methyl-L-histidine: The non-deuterated form of the compound, used in similar applications but without the benefits of stable isotopic labeling.
3-Methyl-L-histidine: Another methylated derivative of histidine, used as a biomarker for muscle protein breakdown.
Nτ-Methyl-L-histidine: A methylated form of histidine with a different methylation site, used in studies of histidine metabolism.
Uniqueness: 1-Methyl-L-histidine-d5 is unique due to its stable isotopic labeling, which provides enhanced accuracy and precision in mass spectrometry analyses. This makes it particularly valuable in quantitative studies where precise measurement of histidine and its derivatives is crucial .
Properties
CAS No. |
1795786-96-7 |
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Molecular Formula |
C₇H₆D₅N₃O₂ |
Molecular Weight |
174.21 |
Synonyms |
L-1-Methylhistidine-d5; (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid-d5; 1-Methylhistidine-d5; 1-N-Methyl-L-histidine-d5; N1-Methyl-L-histidine-d5; NSC 524367-d5; |
Origin of Product |
United States |
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